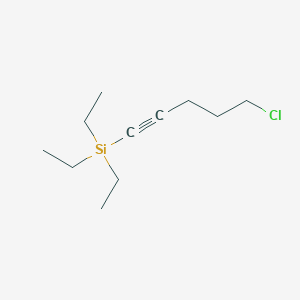

1-Chloro-5-triethylsilyl-4-pentyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropent-1-ynyl(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFYXFCOGXKCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374075 | |

| Record name | (5-Chloropent-1-yn-1-yl)(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174125-30-5 | |

| Record name | (5-Chloropent-1-yn-1-yl)(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-5-triethylsilyl-4-pentyne: Synthesis, Properties, and Reactivity for the Modern Chemist

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-5-triethylsilyl-4-pentyne, a versatile bifunctional building block in modern organic synthesis. The document delves into its chemical and physical properties, provides detailed synthetic protocols, and explores its reactivity, with a particular focus on the chemoselective manipulation of its chloro and triethylsilyl-protected alkyne moieties. Key applications in cross-coupling reactions, nucleophilic substitutions, and organometallic chemistry are discussed, supported by mechanistic insights and detailed experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.

Introduction: A Bifunctional Linchpin in Synthesis

This compound is a strategically important molecule in organic synthesis, offering two distinct and orthogonally reactive functional groups: a primary alkyl chloride and a triethylsilyl (TES)-protected terminal alkyne. This unique combination allows for a wide range of sequential and selective chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures.[1] The presence of the TES group provides robust protection for the terminal alkyne, preventing its participation in undesired side reactions while enabling its activation under specific, mild conditions.[2] The alkyl chloride, on the other hand, serves as a handle for nucleophilic substitution or the formation of organometallic reagents.

The strategic importance of this building block lies in its ability to introduce a five-carbon chain with latent functionalities at both ends. This is particularly useful in the construction of natural products, pharmaceuticals, and advanced materials where precise control over molecular design is paramount.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.

Physical Properties

The physical properties of this compound are summarized in the table below. It is a colorless liquid at room temperature with good solubility in common organic solvents.[4][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁ClSi | [6] |

| Molecular Weight | 216.82 g/mol | [6] |

| CAS Number | 174125-30-5 | [7] |

| Boiling Point | 244-245 °C (at 760 mmHg) | [4] |

| Density | 0.903 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.468 | [5] |

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 3.60 (t, J = 6.4 Hz, 2H): Triplet corresponding to the two protons of the chloromethylene group (-CH₂Cl).

-

δ 2.45 (t, J = 7.0 Hz, 2H): Triplet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-).

-

δ 1.95 (p, J = 6.7 Hz, 2H): Quintet (or pentet) for the central methylene group (-CH₂-CH₂-CH₂-).

-

δ 0.98 (t, J = 7.9 Hz, 9H): Triplet for the methyl protons of the three ethyl groups on the silicon atom.

-

δ 0.60 (q, J = 7.9 Hz, 6H): Quartet for the methylene protons of the three ethyl groups on the silicon atom.

Expected ¹³C NMR (CDCl₃, 101 MHz):

-

δ 107.0: Quaternary carbon of the alkyne attached to the silicon atom (Si-C≡C-).

-

δ 83.0: Quaternary carbon of the alkyne adjacent to the methylene group (-C≡C-CH₂-).

-

δ 44.5: Methylene carbon attached to the chlorine atom (-CH₂Cl).

-

δ 31.5: Central methylene carbon (-CH₂-CH₂-CH₂-).

-

δ 19.0: Methylene carbon adjacent to the alkyne (-C≡C-CH₂-).

-

δ 7.5: Methyl carbons of the triethylsilyl group.

-

δ 4.5: Methylene carbons of the triethylsilyl group.

Expected IR (neat):

-

~2170 cm⁻¹: C≡C stretch (s, sharp) for the silyl-substituted alkyne.

-

~2955, 2875 cm⁻¹: C-H stretching vibrations of the alkyl and ethyl groups.

-

~1240, 740 cm⁻¹: Si-C stretching and bending vibrations.

-

~660 cm⁻¹: C-Cl stretch.

Synthesis and Handling

Synthetic Protocol

The synthesis of this compound is typically achieved through the deprotonation of a suitable terminal alkyne followed by silylation. A representative experimental procedure is provided below, based on established methods for the synthesis of silylated alkynes.[9]

Reaction Scheme:

Experimental Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add 5-chloro-1-pentyne (1.0 eq) to the flask.

-

Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triethylchlorosilane (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for a range of selective transformations.

Reactions at the Alkyl Chloride Terminus

The primary alkyl chloride is susceptible to nucleophilic substitution and can be used to form Grignard reagents.

The chloro group can be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position.

Workflow for Nucleophilic Substitution:

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="this compound"]; B [label="Nucleophile (e.g., NaN₃, NaCN, R₂NH)"]; C [label="Solvent (e.g., DMF, DMSO)"]; D [label="Heat"]; E [label="Substituted Pentyne Product"];

A -> E; B -> E; C -> E; D -> E; }

Caption: Generalized workflow for nucleophilic substitution reactions.The formation of a Grignard reagent from the alkyl chloride provides a powerful carbon nucleophile that can react with a wide array of electrophiles.[11] The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the Grignard reagent.[12]

Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

-

Place magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

-

Once the reaction has started, add the remaining solution of the chloroalkyne at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Slowly add a solution of an aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Reactions at the Silylalkyne Terminus

The triethylsilyl group serves as a protecting group for the terminal alkyne, which can be selectively removed or used directly in certain cross-coupling reactions.

The TES group can be readily removed under mild conditions to reveal the terminal alkyne. A common method involves the use of a fluoride source such as tetrabutylammonium fluoride (TBAF).[8]

Experimental Protocol: Desilylation

-

Dissolve this compound (1.0 eq) in THF.

-

Add a solution of TBAF (1.1 eq, 1.0 M in THF) at room temperature.

-

Stir the reaction for 1-2 hours and monitor by TLC.

-

Upon completion, quench with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to yield 5-chloro-1-pentyne.

While typically requiring a terminal alkyne, silylalkynes can sometimes participate directly in Sonogashira cross-coupling reactions, or more commonly, the TES group is removed in situ or prior to the coupling. The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[13][14]

Reaction Mechanism: Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of the Deprotected Alkyne

-

To a Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous triethylamine as the solvent and base.

-

Add 5-chloro-1-pentyne (1.2 eq, obtained from desilylation).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations at either the alkyl chloride or the silylalkyne terminus. The ability to perform these reactions with a high degree of chemoselectivity makes this compound an excellent choice for the construction of complex molecules in the fields of medicinal chemistry, materials science, and natural product synthesis. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this powerful synthetic tool.

References

-

Gelest, Inc. (2017). (5-CHLORO-1-PENTYNYL)TRIMETHYLSILANE - Safety Data Sheet. Retrieved from [Link]

-

Chemwill Asia Co., Ltd. (n.d.). This compound. LookChem. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Chloro-5-trimethylsilyl-4-pentyne. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved from [Link]

-

ResearchGate. (n.d.). 125.8 MHz 13C{1H} NMR spectrum of 27 showing the regions of... Retrieved from [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Retrieved from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Silicon-based Cross-Coupling Reactions in the Total Synthesis of Natural Products. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

International Journal of New Chemistry. (2025). 1. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 1-chloro-5-(trimethylsilyl)-4-pentyne. Retrieved from [Link]

-

PubChem. (n.d.). 1-chloro-5-triethylsilyl-1-pentyne. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-5-triethylsilyl-1-pentyne. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.174125-5,this compound Suppliers. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in the self-organized total synthesis of natural products. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1-Chloro-5-(Trimethylsilyl)-4-Pentyne, 98%, 10 G | Labscoop [labscoop.com]

- 3. 1-Chloro-5-trimethylsilyl-4-pentyne [myskinrecipes.com]

- 4. chembk.com [chembk.com]

- 5. This compound , 97 , 174125-30-5 - CookeChem [cookechem.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 8. CAS No.174125-30-5,this compound Suppliers [lookchem.com]

- 9. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Chloro-5-triethylsilyl-1-pentyne | C11H21ClSi | CID 16217488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. adichemistry.com [adichemistry.com]

- 12. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Structure of 1-Chloro-5-triethylsilyl-4-pentyne

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 1-Chloro-5-triethylsilyl-4-pentyne

Abstract

This compound is a bifunctional organosilane compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its structure incorporates a terminal alkyl chloride and a terminal alkyne, which is protected by a bulky triethylsilyl (TES) group. This unique arrangement allows for selective, sequential reactions at either end of the molecule, establishing it as a versatile and valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic methodology, detailed spectroscopic analysis for structural confirmation, and a discussion of its reactivity profile and key applications.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 174125-30-5, is a specialized chemical intermediate.[1][2][3][4] The triethylsilyl group serves as a sterically bulky protecting group for the terminal alkyne, preventing unwanted side reactions while enabling other transformations within the molecule. This protection is robust under many reaction conditions but can be selectively removed when the alkyne functionality is required for subsequent steps. The presence of the primary chloride at the opposite end of the carbon chain provides a reactive site for nucleophilic substitution or organometallic coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 174125-30-5 | [1][2][4] |

| Molecular Formula | C11H21ClSi | [1][3][4][5] |

| Molecular Weight | 216.82 g/mol | [1][3][4][5] |

| IUPAC Name | 5-chloropent-1-ynyl(triethyl)silane | [1][4] |

| Linear Formula | Cl(CH₂)₃C≡CSi(CH₂CH₃)₃ | [1] |

| Appearance | Colorless to yellow liquid | [4][6] |

| Density | 0.903 g/mL at 25 °C | [2][3] |

| Boiling Point | 244-245 °C | [2] |

| Refractive Index (n20/D) | 1.468 | [2][3] |

| Flash Point | 215 °F (101.7 °C) | [2] |

| SMILES | CC(CC)C#CCCCCl | [1] |

| InChIKey | YOFYXFCOGXKCGG-UHFFFAOYSA-N | [1][4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the nucleophilic attack of a triethylsilylacetylide anion on a suitable three-carbon electrophile bearing a chloro group. This standard C-C bond-forming strategy is highly efficient and predictable.

Causality in Experimental Design

The chosen synthetic pathway involves two key steps: the deprotonation of triethylsilylacetylene and the subsequent alkylation.

-

Deprotonation: Triethylsilylacetylene is a weak acid. A strong, non-nucleophilic base is required to abstract the acetylenic proton. n-Butyllithium (n-BuLi) is the reagent of choice due to its high basicity and commercial availability, ensuring rapid and quantitative formation of the lithium triethylsilylacetylide intermediate. The reaction is conducted at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Alkylation: The electrophile, 1-bromo-3-chloropropane, is selected for its differential reactivity. The bromide is a better leaving group than the chloride, allowing the acetylide anion to selectively displace the bromide in an SN2 reaction, leaving the chloride moiety intact for future transformations.

Experimental Protocol

Materials:

-

Triethylsilylacetylene

-

n-Butyllithium (2.5 M in hexanes)

-

1-Bromo-3-chloropropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add triethylsilylacetylene (1.0 eq) to the cooled THF.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

-

Add 1-bromo-3-chloropropane (1.1 eq) dropwise to the lithium acetylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Structural Elucidation and Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques. The following table outlines the predicted data based on the known molecular structure.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (ν) / m/z | Rationale |

| ¹H NMR | Si-CH₂ -CH₃ | ~0.6 ppm (quartet, 6H) | Protons on methylene of ethyl group adjacent to Si. |

| Si-CH₂-CH₃ | ~1.0 ppm (triplet, 9H) | Protons on methyl of ethyl group adjacent to Si. | |

| C≡C-CH₂ - | ~2.4 ppm (triplet, 2H) | Propargylic protons adjacent to the alkyne. | |

| -CH₂ -CH₂Cl | ~2.0 ppm (quintet, 2H) | Methylene protons adjacent to both other methylenes. | |

| -CH₂ -Cl | ~3.7 ppm (triplet, 2H) | Methylene protons deshielded by the adjacent chlorine atom. | |

| ¹³C NMR | Si-C H₂-CH₃ | ~8 ppm | Methylene carbon of the ethyl group. |

| Si-CH₂-C H₃ | ~4 ppm | Methyl carbon of the ethyl group. | |

| C ≡C-Si | ~108 ppm | Alkyne carbon attached to the silyl group. | |

| C≡C -CH₂ | ~85 ppm | Alkyne carbon attached to the propyl chain. | |

| C≡C-C H₂- | ~20 ppm | Propargylic carbon. | |

| -C H₂-CH₂Cl | ~31 ppm | Central carbon of the propyl chain. | |

| -C H₂-Cl | ~44 ppm | Carbon deshielded by the chlorine atom. | |

| IR | C≡C Stretch | 2175 cm⁻¹ (weak) | Asymmetrically substituted alkyne stretch. |

| C-H Stretch | 2875-2960 cm⁻¹ (strong) | Aliphatic C-H bonds. | |

| C-Cl Stretch | 650-750 cm⁻¹ (medium) | Carbon-chlorine bond stretch. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 216 & 218 | Shows characteristic ~3:1 isotopic pattern for one Cl atom. |

Reactivity Profile and Synthetic Applications

This compound is a classic example of a heterobifunctional linker, where each reactive site can be addressed independently.

-

The Alkyl Chloride Terminus: This site is a prime electrophilic center for nucleophilic substitution (SN2) reactions . It readily reacts with a wide range of nucleophiles, including azides, cyanides, alkoxides, and amines, to introduce diverse functionalities. This allows for the straightforward synthesis of more complex derivatives while the silyl-protected alkyne remains inert.

-

The Silylalkyne Terminus: The triethylsilyl group serves two primary purposes:

-

Terminal Alkyne Protection: It prevents the acidic acetylenic proton from interfering with base-sensitive reactions elsewhere in the molecule.

-

Activation for Coupling: While the TES group itself is not directly used in coupling, its removal unmasks the terminal alkyne. Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), cleanly cleaves the Si-C bond to reveal the terminal alkyne. This alkyne can then participate in crucial C-C bond-forming reactions like the Sonogashira coupling, click chemistry (CuAAC), or Glaser coupling.

-

A notable application for the analogous trimethylsilyl (TMS) compound is its use in synthesizing 5-trimethylsilyl-4-pentynyllithium, which serves as an initiator in the polymerization of styrene.[7][8] This highlights its utility in materials science for creating polymers with specific end-group functionalities.

Reactivity Workflow

Caption: Dual reactivity pathways of this compound.

Safety and Handling

As an irritant and reactive chemical, this compound requires careful handling in a laboratory setting.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Hazard Symbol | Xi (Irritant) | [2] |

| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin. | [2] |

| Safety Precautions | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36: Wear suitable protective clothing. | [2] |

| Storage | Store at room temperature in a dry, dark, and well-ventilated place. | [2][9] |

| Incompatibilities | Strong oxidizing agents. | [10] |

Handling Recommendations:

-

Always use this chemical within a certified fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from sources of ignition.

Conclusion

This compound is a highly functionalized and synthetically valuable intermediate. Its structural design, featuring a selectively addressable alkyl chloride and a protected terminal alkyne, provides chemists with a powerful tool for sequential and controlled molecular construction. A clear understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced functional materials.

References

-

1-Chloro-5-trimethylsilyl-4-pentyne. MySkinRecipes. [Link]

-

This compound. ChemBK. [Link]

-

1-Chloro-5-triethylsilyl-1-pentyne | C11H21ClSi | CID 16217488. PubChem, National Center for Biotechnology Information. [Link]

-

CAS No.174125-30-5,this compound Suppliers. LookChem. [Link]

-

1-chloro-5-triethylsilyl-1-pentyne (C11H21ClSi). PubChemLite. [Link]

-

1-CHLORO-5-(TRIMETHYLSILYL)-4-PENTYNE. Chemdad. [Link]

-

This compound. Chemwill Asia Co., Ltd.. [Link]

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. chembk.com [chembk.com]

- 3. This compound , 97 , 174125-30-5 - CookeChem [cookechem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1-Chloro-5-triethylsilyl-1-pentyne | C11H21ClSi | CID 16217488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Chloro-5-trimethylsilyl-4-pentyne, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. (5-クロロ-1-ペンチニル)トリメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-CHLORO-5-(TRIMETHYLSILYL)-4-PENTYNE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound, CasNo.174125-30-5 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 10. 1-Chloro-5-trimethylsilyl-4-pentyne, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

1-Chloro-5-triethylsilyl-4-pentyne molecular weight

An In-Depth Technical Guide to 1-Chloro-5-triethylsilyl-4-pentyne: Synthesis, Properties, and Applications

Introduction

This compound is a bifunctional organosilicon compound that has emerged as a valuable building block in modern organic synthesis. Its unique structure, featuring a terminal triethylsilyl-protected alkyne and a primary alkyl chloride, allows for selective and sequential functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development and materials science. The silyl group not only serves as a protecting group for the terminal alkyne but also enhances the compound's utility in various coupling reactions, making it a versatile reagent for constructing complex molecular architectures.[1][2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Weight | 216.82 g/mol [3][4][5][6] |

| Molecular Formula | C11H21ClSi[3][4][5] |

| CAS Number | 174125-30-5[3][4][5] |

| Density | 0.903 g/mL at 25 °C[3][4] |

| Boiling Point | 244-245 °C[4] |

| Refractive Index | n20/D 1.468[3][4] |

| Flash Point | 215 °F (101.7 °C)[4] |

| Physical Appearance | Colorless liquid[4] |

| IUPAC Name | (5-chloropent-1-yn-1-yl)(triethyl)silane[5] |

| SMILES | CC(CC)C#CCCCCl[5] |

Chemical Structure and Reactivity

The structure of this compound contains two key reactive sites: the carbon-chlorine bond and the silyl-protected alkyne. This dual functionality is the cornerstone of its synthetic utility.

Caption: Chemical structure of this compound.

The triethylsilyl (TES) group serves as a bulky protecting group for the terminal alkyne, preventing its participation in nucleophilic or acidic reactions. This group can be selectively removed under mild conditions, typically using fluoride sources like tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne for further transformations. The primary alkyl chloride is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functional groups. This orthogonal reactivity enables a stepwise approach to molecular construction.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a suitable starting material with a silylating agent. A common method involves the deprotonation of a terminal alkyne followed by reaction with an electrophilic silicon source.

Caption: Synthetic workflow for this compound.

General Synthetic Protocol:

-

Preparation of the Alkynide: 5-Chloro-1-pentyne is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: A strong base, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The base abstracts the acidic terminal alkyne proton to form the corresponding lithium alkynide intermediate.

-

Silylation: Triethylsilyl chloride (TESCl) is then added to the reaction mixture. The alkynide acts as a nucleophile, attacking the silicon center and displacing the chloride to form the desired silyl-protected alkyne.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

This method is highly efficient and provides good yields of the target compound. The choice of a strong base and low temperature is crucial to prevent side reactions.

Applications in Organic Synthesis

This compound is a versatile reagent used to introduce a five-carbon chain with latent alkyne functionality. Silylacetylenes are essential building blocks in organic synthesis, finding use in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Cross-Coupling Reactions

The alkyl chloride moiety can readily participate in various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to form new carbon-carbon bonds. This allows for the attachment of the functionalized pentyne chain to aryl, vinyl, or other alkyl groups.

Nucleophilic Substitution

The chloro group can be displaced by a wide range of nucleophiles, including amines, azides, cyanides, and alkoxides, to introduce diverse functional groups at the end of the carbon chain.

"Click" Chemistry and Further Alkyne Functionalization

After the initial modifications at the chloride position, the triethylsilyl protecting group can be removed to unmask the terminal alkyne. This terminal alkyne can then be used in subsequent reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) or Sonogashira couplings, providing a powerful tool for modular synthesis and the construction of complex molecules.

Experimental Protocol: Sonogashira Coupling of the Deprotected Alkyne

This protocol describes a typical application where the silyl group is first removed, followed by a Sonogashira coupling.

Caption: Workflow for deprotection and subsequent Sonogashira coupling.

-

Deprotection: To a solution of this compound in THF, add a solution of tetrabutylammonium fluoride (1M in THF). Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-chloro-1-pentyne.

-

Sonogashira Coupling: In a separate flask, combine the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide in a suitable solvent like triethylamine or a mixture of THF and triethylamine.

-

Reaction: Add the deprotected 5-chloro-1-pentyne to the catalyst mixture. Heat the reaction under an inert atmosphere until the starting materials are consumed.

-

Purification: After cooling, filter the reaction mixture and concentrate the solvent. Purify the residue by column chromatography to yield the final coupled product.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and eye irritation and may cause respiratory irritation.[6] Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[7]

Conclusion

This compound stands out as a highly valuable and versatile bifunctional reagent in organic synthesis. Its orthogonal reactive sites—a nucleophilically displaceable chloride and a protected, yet readily accessible, terminal alkyne—provide a robust platform for the strategic and sequential introduction of diverse functional groups. This capability is paramount in the synthesis of complex pharmaceuticals, functional materials, and fine chemicals. The continued exploration of silylacetylene chemistry promises to further expand the synthetic toolbox available to researchers, enabling the construction of novel molecular entities with enhanced precision and efficiency.

References

- GFS Chemicals. (n.d.). 1-Chloro-5-(Trimethylsilyl)-4-Pentyne, 98%.

- CookeChem. (n.d.). This compound, 97, 174125-30-5.

- Local Pharma Guide. (n.d.). 1-CHLORO-5-(TRIMETHYLSILYL)-4-PENTYNE | C8H15ClSi.

- ChemBK. (2024, April 9). This compound.

- Thermo Scientific Alfa Aesar. (n.d.). This compound, 97% 5 g.

- Thermo Scientific Chemicals. (n.d.). 1-Chloro-5-trimethylsilyl-4-pentyne, 97% 5 g.

- PubChem. (n.d.). 1-Chloro-5-triethylsilyl-1-pentyne.

- MySkinRecipes. (n.d.). 1-Chloro-5-trimethylsilyl-4-pentyne.

- PubChemLite. (n.d.). 1-chloro-5-(trimethylsilyl)-4-pentyne.

- Gas-phase preparation of silylacetylene (SiH3CCH) through a counterintuitive ethynyl radical (C2H) insertion. (2024, November 15). PMC.

- Kuciński, K. (2024, May). Synthesis of Alkynylsilanes: A Review of the State of the Art.

- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.

- Chemwill Asia Co., Ltd. (n.d.). This compound.

- Chongqing Chemdad Co. (n.d.). 1-CHLORO-5-(TRIMETHYLSILYL)-4-PENTYNE.

- YouTube. (2019, May 6). Organo Silicon Compounds.

- Emerging Applications of Acylsilanes in Organic Synthesis and Beyond. (n.d.). RSC Publishing.

Sources

- 1. 1-Chloro-5-trimethylsilyl-4-pentyne [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound , 97 , 174125-30-5 - CookeChem [cookechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 6. 1-Chloro-5-triethylsilyl-1-pentyne | C11H21ClSi | CID 16217488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Chloro-5-trimethylsilyl-4-pentyne, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of 1-Chloro-5-triethylsilyl-4-pentyne: A Technical Guide

Introduction

1-Chloro-5-triethylsilyl-4-pentyne is a bifunctional molecule of significant interest in synthetic chemistry. Its utility as a building block stems from the presence of two reactive sites: a terminal chloroalkane and a triethylsilyl-protected internal alkyne. This unique combination allows for selective and sequential chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. An in-depth understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound features a five-carbon chain with a chlorine atom at the C1 position and a triethylsilyl group attached to the C5 position via a carbon-carbon triple bond between C4 and C5.

Caption: Correlation of molecular structure with predicted ¹H NMR signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to enhance signal intensity and simplify the spectrum to a series of single lines for each unique carbon environment.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 44.0 | -CH₂-Cl (C1) |

| ~ 31.5 | -CH₂- (C2) |

| ~ 19.0 | -CH₂-C≡ (C3) |

| ~ 83.0 | -C≡C-Si (C4) |

| ~ 108.0 | -C≡C-Si (C5) |

| ~ 7.5 | Si-(CH₂)₃ |

| ~ 4.5 | Si-(CH₂-CH₃)₃ |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve approximately 20-50 mg of the compound in ~0.7 mL of CDCl₃.

-

Instrument: A 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 256 to 1024 scans are typically required.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 220 ppm.

-

Interpretation and Rationale

The predicted chemical shifts are derived from data for analogous structures such as 5-chloro-1-pentyne [1][2]and silylalkynes. [3][4]

-

-CH₂-Cl (C1): The carbon atom bonded to chlorine is significantly deshielded and is expected to resonate around 44.0 ppm.

-

Alkyl Chain Carbons (C2, C3): The other sp³ hybridized carbons of the propyl chain will appear in the typical alkane region, with C2 around 31.5 ppm and C3 (adjacent to the alkyne) around 19.0 ppm.

-

Alkyne Carbons (C4, C5): The sp-hybridized carbons of the alkyne will appear in the characteristic alkyne region of the ¹³C NMR spectrum. The silyl-substituted carbon (C5) is expected to be further downfield (~108.0 ppm) compared to the internal alkyne carbon (C4, ~83.0 ppm).

-

Triethylsilyl Carbons: The carbons of the triethylsilyl group will be found at high field (shielded), with the methylene carbons around 7.5 ppm and the methyl carbons around 4.5 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 2950-2850 | Strong | C-H (sp³) stretch |

| 2175-2150 | Medium-Weak | C≡C (internal alkyne) stretch |

| 1465-1450 | Medium | -CH₂- bend |

| 1385-1375 | Medium | -CH₃ bend |

| 1250-1230 | Medium | Si-CH₂- rock |

| 800-600 | Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Interpretation and Rationale

-

C-H (sp³) stretch: Strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the alkyl chain and the triethylsilyl group.

-

C≡C stretch: The carbon-carbon triple bond of an internal alkyne typically shows a weak to medium absorption in the 2175-2150 cm⁻¹ range. [5][6]The intensity is often reduced due to the symmetry of the substitution.

-

C-Cl stretch: A strong absorption band in the fingerprint region, between 800 and 600 cm⁻¹, is characteristic of the C-Cl stretching vibration. [7][8][9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): A molecular ion peak is expected at m/z 216, with a characteristic M+2 isotope peak at m/z 218 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. [13]* Major Fragments:

-

m/z 187: Loss of an ethyl radical (•CH₂CH₃) from the triethylsilyl group.

-

m/z 181: Loss of a chlorine radical (•Cl).

-

m/z 115: The triethylsilyl cation [Si(CH₂CH₃)₃]⁺.

-

m/z 87: A common fragment from the cleavage of a C-C bond in the silyl group, [Si(CH₂CH₃)₂H]⁺.

-

m/z 49: The chloromethyl cation [CH₂Cl]⁺.

-

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Dilute the sample in a volatile organic solvent such as dichloromethane or hexane.

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Interpretation and Rationale of Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The fragmentation of silyl-containing compounds is well-documented. [14][15][16][17]Cleavage of an ethyl group from the silicon atom is a common pathway. [14][17]Additionally, the loss of the chlorine atom is a favorable fragmentation route for alkyl chlorides. [13][18][19][20]The formation of the stable triethylsilyl cation is also a highly probable event.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with the provided experimental protocols, offer a robust framework for the identification and characterization of this important synthetic building block. Researchers and drug development professionals can utilize this guide for structural verification, reaction monitoring, and to ensure the quality of their synthesized materials. The self-validating nature of the interpretations, grounded in fundamental spectroscopic theory, provides a high level of confidence in the predicted data.

References

-

SciSpace. (n.d.). Characteristic infrared frequencies of rotational isomers of alkyl chlorides. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-1-pentyne - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

-

Fluorine notes. (2019). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pentyne, 5-chloro-. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

-

The Journal of Physical Chemistry B. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Review: Derivatization in mass spectrometry—1. Silylation. Retrieved from [Link]

-

NIH. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkynes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-1-pentyne. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Alkynes. Retrieved from [Link]

-

Stenutz. (n.d.). 5-chloro-1-pentyne. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

Sources

- 1. 1-Pentyne, 5-chloro- | C5H7Cl | CID 84308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. (TRIETHYLSILYL)ACETYLENE(1777-03-3) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR spectrum: Alkynes [quimicaorganica.org]

- 7. scispace.com [scispace.com]

- 8. scribd.com [scribd.com]

- 9. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. quora.com [quora.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 14. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. | Semantic Scholar [semanticscholar.org]

- 18. Volume # 5(126), September - October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization" [notes.fluorine1.ru]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Chloro-5-triethylsilyl-4-pentyne

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of 1-Chloro-5-triethylsilyl-4-pentyne. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles and practical applications of IR spectroscopy for the structural elucidation and quality assessment of this multifunctional organosilane. We will explore the expected vibrational modes, provide a detailed interpretation of the spectral features, and present a robust protocol for sample analysis. This guide is grounded in established spectroscopic principles and aims to serve as an authoritative reference for the analysis of silyl-protected alkynes and related compounds.

Introduction: The Molecular Architecture and Its Spectroscopic Implications

This compound, with the chemical structure Cl-(CH₂)₃-C≡C-Si(CH₂CH₃)₃, is a versatile intermediate in organic synthesis. Its utility stems from the orthogonal reactivity of its terminal alkyl chloride and the silyl-protected alkyne. The triethylsilyl (TES) group serves as a sterically bulky protecting group for the terminal alkyne, preventing its participation in reactions until its selective removal. The chloroalkyl chain provides a reactive site for nucleophilic substitution or organometallic coupling reactions.

Given its specific functional groups—an internal alkyne, a triethylsilyl moiety, a polymethylene chain, and a primary alkyl chloride—infrared spectroscopy emerges as an indispensable tool for its characterization. Each of these groups exhibits characteristic vibrational frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint." A thorough understanding of this spectrum is paramount for verifying the compound's identity, assessing its purity, and monitoring its transformations in chemical reactions.

The primary objective of this guide is to deconstruct the IR spectrum of this compound, providing a detailed roadmap for its interpretation. We will address the causality behind experimental choices in spectral acquisition and offer insights into potential analytical challenges.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of an organic molecule is governed by the vibrations of its constituent bonds. These vibrations, which include stretching and bending modes, occur at specific quantized frequencies. A vibrational mode will be "IR-active" only if it induces a change in the molecule's dipole moment. The spectrum of this compound is a superposition of the characteristic absorptions of its functional components.

The Alkyne Moiety (C≡C)

The carbon-carbon triple bond in an internal alkyne gives rise to a stretching vibration (ν) that is typically observed in the range of 2100-2260 cm⁻¹.[1] The intensity of this absorption is highly dependent on the symmetry of the alkyne. Symmetrical or nearly symmetrical internal alkynes exhibit a very weak or even absent C≡C stretching band due to a minimal change in dipole moment during vibration. In this compound, the substitution of a propyl chain on one side and a bulky triethylsilyl group on the other creates sufficient asymmetry, leading to an observable, albeit likely weak, absorption band. The presence of the silicon atom adjacent to the alkyne can slightly influence the position of this band.

The Triethylsilyl (TES) Group

The triethylsilyl group introduces a number of characteristic vibrations. The Si-C bonds and the ethyl groups attached to the silicon atom have distinct IR absorptions. Based on established correlations for organosilicon compounds, the following vibrations are anticipated[2]:

-

Si-CH₂ Stretching: A band in the 1250-1220 cm⁻¹ region is expected for the Si-CH₂ bond. This absorption is typically weaker than the corresponding Si-CH₃ band seen in trimethylsilyl (TMS) compounds.[2]

-

Ethyl Group Vibrations: Multiple bands are associated with the ethyl groups, including C-H stretching and bending modes, as well as Si-CH₂CH₃ skeletal vibrations. Key absorptions are expected around 1020-1000 cm⁻¹ and 975-945 cm⁻¹.[2]

The Alkyl Chain (- (CH₂)₃ -)

The propyl chain connecting the chloro and alkynyl groups will exhibit vibrations characteristic of saturated hydrocarbons:

-

C-H Stretching: Strong absorptions arising from the symmetric and asymmetric stretching of the C-H bonds in the methylene (CH₂) groups will be present in the 3000-2850 cm⁻¹ region.

-

C-H Bending: Methylene scissoring vibrations are expected around 1470-1450 cm⁻¹.

The Alkyl Chloride (C-Cl)

The carbon-chlorine bond introduces a stretching vibration in the fingerprint region of the IR spectrum.

-

C-Cl Stretching: A medium to strong absorption band is expected in the 850-550 cm⁻¹ range. The exact position can be influenced by the conformation of the alkyl chain.

The logical relationship between the molecular structure and its principal IR absorptions can be visualized as follows:

Caption: Predicted IR absorption regions for this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is critically dependent on proper sample handling and instrument parameters. This compound is a liquid at room temperature, which simplifies sample preparation.

Instrumentation and Sample Handling

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and speed. Given that the compound is a liquid, Attenuated Total Reflectance (ATR) is the recommended sampling technique. ATR-FTIR is a non-destructive method that requires minimal sample preparation and provides high-quality spectra.[3]

Experimental Workflow:

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Detailed Protocol

-

Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining the true absorbance spectrum of the sample.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectral Acquisition: Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary.

Trustworthiness of the Protocol: This protocol is self-validating. A properly collected background will show no significant peaks. The reproducibility of the spectrum can be confirmed by cleaning the crystal and running a second sample. The characteristic peaks of the solvent used for cleaning (e.g., isopropanol) should be absent from the final sample spectrum.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of this compound will be a composite of the absorptions discussed previously. The following table summarizes the expected key vibrational bands, their assignments, and anticipated intensities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~2960-2850 | C-H Asymmetric & Symmetric Stretching | -CH₂-, -CH₃ (from TES) | Strong |

| ~2180-2140 | C≡C Stretching | Internal Alkyne | Weak to Medium |

| ~1465 | -CH₂- Scissoring | Alkyl Chain | Medium |

| ~1455 & ~1380 | -CH₃ Asymmetric & Symmetric Bending | Ethyl Groups (TES) | Medium |

| ~1240 | Si-CH₂ Bending | Triethylsilyl | Medium |

| ~1015 | C-C Stretching / Si-C Stretching | Ethyl Groups (TES) | Strong |

| ~730 | -CH₂- Rocking / Si-C Stretching | Alkyl Chain / TES | Medium to Strong |

| ~680 | C-Cl Stretching | Alkyl Chloride | Medium to Strong |

Analysis of Key Spectral Regions

-

3000-2800 cm⁻¹ Region: This region will be dominated by strong, sharp peaks corresponding to the C-H stretching vibrations of the propyl chain and the ethyl groups of the TES moiety. The complexity of these peaks can provide information about the conformational environment of the alkyl groups.

-

2300-2000 cm⁻¹ Region: The key feature here is the C≡C stretching vibration. Its presence confirms the integrity of the alkyne functionality. The relatively low intensity is characteristic of an internal, non-conjugated alkyne.

-

Fingerprint Region (<1500 cm⁻¹): This region is rich with information but can be complex to interpret due to the overlap of numerous bending and stretching vibrations. The bands associated with the triethylsilyl group (~1240, ~1015, ~730 cm⁻¹) and the C-Cl stretch (~680 cm⁻¹) are of particular diagnostic value. The presence and sharpness of these peaks are strong indicators of the compound's structure.

Potential Impurities and Their Spectroscopic Signatures

A common synthetic route to silylalkynes involves the reaction of a terminal alkyne with a silyl halide in the presence of a base. Potential impurities could include:

-

Starting Materials: Unreacted 1-chloro-4-pentyne would show a sharp ≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch at a slightly different frequency.

-

Hydrolysis Products: If exposed to moisture, the triethylsilyl group can be cleaved to form a terminal alkyne and triethylsilanol. The latter would exhibit a broad O-H stretching band in the 3200-3600 cm⁻¹ region.

-

Solvent Residues: Depending on the purification method, residual solvents may be present and would show their characteristic IR bands (e.g., ethers, hydrocarbons).

Conclusion

The infrared spectrum of this compound is a rich source of structural information, providing a reliable method for its identification and purity assessment. By understanding the characteristic vibrational frequencies of the internal alkyne, triethylsilyl group, alkyl chain, and chloro functionality, researchers can confidently interpret the spectrum. The ATR-FTIR technique offers a simple and robust method for acquiring high-quality data. This guide provides the foundational knowledge and practical protocols necessary for the effective application of IR spectroscopy in the analysis of this important synthetic intermediate.

References

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

Sources

Mass Spectrometric Fragmentation of 1-Chloro-5-triethylsilyl-4-pentyne: A Mechanistic Guide

An In-Depth Technical Guide

Abstract

This technical guide provides an in-depth analysis of the electron ionization mass spectrometric (EI-MS) fragmentation behavior of 1-Chloro-5-triethylsilyl-4-pentyne. This bifunctional molecule incorporates a terminal chloroalkane, an internal alkyne, and a bulky triethylsilyl group, leading to a complex yet predictable fragmentation pattern. By understanding the foundational principles of fragmentation driven by each functional group, researchers can confidently identify this molecule and its analogues in complex mixtures. This guide elucidates the primary fragmentation pathways, including silicon-directed cleavages, alpha-cleavage adjacent to the chlorine atom, and propargylic bond scission. A validated experimental protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is provided, alongside a discussion of the key diagnostic ions that serve as fingerprints for this molecular architecture.

Introduction: The Analytical Challenge

This compound (MW: 216.82 g/mol for 35Cl isotope) is a valuable intermediate in organic synthesis, offering multiple reactive sites for elaboration into more complex structures.[1][2] Its structure combines the reactivity of an alkyl chloride with a protected terminal alkyne, making it a versatile building block. The structural confirmation of such molecules is paramount, and mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical tool.

The utility of GC-MS lies in its ability to separate volatile compounds and subject them to energetic electron ionization (EI), which induces reproducible fragmentation.[3][4] The resulting mass spectrum is a unique chemical signature. For this compound, the fragmentation is not random; it is governed by the inherent chemical properties of the triethylsilyl group, the chloro moiety, and the pentyne chain. This guide serves to deconstruct these patterns from first principles.

Foundational Principles of Fragmentation

Upon entering the ion source of a mass spectrometer, the molecule is bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form a radical cation, known as the molecular ion (M⁺·).[5] The excess energy deposited in this ion causes it to rapidly decompose into smaller, charged fragments and neutral radicals. The most stable cations will be most abundant, producing the most intense peaks in the spectrum.

The fragmentation of this compound is primarily directed by three features:

-

The Triethylsilyl (TES) Group: Organosilicon compounds exhibit highly characteristic fragmentation patterns. The silicon atom can effectively stabilize a positive charge, making cleavages that result in silicon-containing cations extremely favorable.[6][7] The dominant fragmentations are often the loss of alkyl radicals from the silicon atom.

-

The Terminal Chlorine Atom: Alkyl chlorides produce distinctive mass spectra due to the natural isotopic abundance of chlorine (35Cl:37Cl ≈ 3:1).[8] This results in "M" and "M+2" peaks for the molecular ion and any chlorine-containing fragments, providing an immediate diagnostic clue. Cleavage of the C-Cl bond or alpha-cleavage of the adjacent C-C bond are also common pathways.[8][9]

-

The Alkyne Moiety: The carbon-carbon triple bond influences fragmentation by stabilizing adjacent carbocations through resonance. Cleavage of the bond alpha to the alkyne (the propargylic position) is a favored process.[10]

A classic McLafferty rearrangement, which requires a carbonyl group and an accessible γ-hydrogen, is not anticipated for this molecule due to the absence of the necessary functional groups.[11][12]

Dominant Fragmentation Pathways

The analysis of this compound's mass spectrum is best approached by considering the competing fragmentation pathways initiated at different sites within the molecular ion.

Pathway A: Silicon-Directed Fragmentation

This is arguably the most dominant set of fragmentation pathways due to the exceptional stability of the resulting silylenium ions.

-

Loss of an Ethyl Radical (M-29): The most common fragmentation for triethylsilyl compounds is the loss of an ethyl radical (•C₂H₅) via alpha-cleavage at the silicon atom. This produces a highly stable, even-electron cation at m/z 187 (for 35Cl). This peak is often the base peak or one of the most intense peaks in the spectrum.

-

Formation of the Triethylsilyl Cation: Cleavage of the Si-C₅ bond can lead to the formation of the triethylsilyl cation, [Si(C₂H₅)₃]⁺ , at m/z 115 . This is a hallmark of all compounds containing a TES group and serves as a key diagnostic ion.

-

Secondary Silyl Fragments: The ion at m/z 187 can undergo further fragmentation, such as the neutral loss of ethene (C₂H₄) via rearrangement, to produce an ion at m/z 159 . The m/z 115 ion can also lose ethene to form a fragment at m/z 87 , corresponding to [Si(C₂H₅)H₂]⁺.

Pathway B: Chlorine-Directed Fragmentation

These pathways are initiated by the presence of the electronegative chlorine atom at the C₁ position.

-

Molecular Ion (M⁺·): The molecular ion will appear as a pair of peaks at m/z 216 (for 35Cl) and m/z 218 (for 37Cl) in an approximate 3:1 intensity ratio.[8] The intensity is often low due to the molecule's propensity to fragment readily.

-

Loss of a Chlorine Radical (M-35): Heterolytic cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), producing a carbocation at m/z 181 . This ion lacks the chlorine isotope pattern.

-

Alpha-Cleavage (Propargylic Cleavage): Cleavage of the C₃-C₄ bond is an alpha-cleavage relative to the alkyne (propargylic) and a γ-cleavage relative to the chlorine. This is a highly favorable cleavage that breaks the molecule into two stable fragments. This pathway leads to a resonance-stabilized propargyl-silyl cation at m/z 141 ([CH₂-C≡C-Si(C₂H₅)₃]⁺) and a chloropropyl radical. The ion at m/z 141 is a strong diagnostic peak for the chloroalkyne backbone connected to the TES group.

The overall fragmentation scheme can be visualized as a network of competing reactions originating from the molecular ion.

Experimental Protocol: GC-MS Analysis

Acquiring a clean, reproducible mass spectrum is critical for accurate identification. Gas Chromatography is the preferred separation technique for this analyte due to its volatility.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole)

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a 100 ppm stock solution of this compound in HPLC-grade hexane or ethyl acetate.

-

Perform a serial dilution to a working concentration of 1-10 ppm. The use of a non-polar solvent is crucial to ensure compatibility with the GC system.[13]

-

-

GC Method Parameters:

-

Inlet: Split/Splitless, operated in Split mode (50:1 ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial Temperature: 60°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Integrate the chromatographic peak corresponding to the analyte.

-

Generate a background-subtracted mass spectrum for the peak of interest.

-

Analyze the spectrum for the key diagnostic ions outlined in this guide.

-

A Note on Electrospray Ionization (ESI)

ESI is a soft ionization technique typically reserved for polar, thermally labile molecules and is generally unsuitable for non-polar analytes like silylalkynes.[14][15] However, analysis of non-polar compounds by ESI has been reported under specific conditions, often requiring the addition of ionic liquids or using solvents that can promote radical formation at the capillary tip.[16][17] For routine structural confirmation of this compound, EI remains the superior and more informative method.

Data Interpretation: A Summary of Key Ions

The resulting mass spectrum should be interpreted by looking for the following key signals. The presence and relative intensity of these ions provide a robust confirmation of the structure.

| m/z (35Cl) | m/z (37Cl) | Proposed Identity | Fragmentation Origin | Diagnostic Value |

| 216 | 218 | [M]⁺· | Molecular Ion | High (Confirms MW and Cl presence) |

| 187 | 189 | [M - C₂H₅]⁺ | α-Cleavage at Si (Loss of ethyl) | Very High (Base Peak common) |

| 181 | - | [M - Cl]⁺ | Loss of Chlorine Radical | Moderate |

| 141 | - | [C₅H₆Si(C₂H₅)₃]⁺ | Propargylic Cleavage | High (Confirms backbone) |

| 115 | - | [Si(C₂H₅)₃]⁺ | Si-C₅ Bond Cleavage | Very High (TES fingerprint) |

| 87 | - | [Si(C₂H₅)H₂]⁺ | Loss of C₂H₄ from m/z 115 | Moderate (Confirms TES group) |

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is a predictable process governed by the stabilizing effects of the silicon atom and, to a lesser extent, the chlorine atom and alkyne functionality. The key diagnostic ions at m/z 187/189 ([M-ethyl]⁺) , m/z 141 ([Propargyl-TES]⁺) , and m/z 115 ([TES]⁺) provide an unambiguous fingerprint for this structure. By employing the standardized GC-MS protocol detailed herein, researchers and drug development professionals can achieve confident structural elucidation, ensuring the integrity of their synthetic materials and processes. This mechanistic approach not only aids in the identification of the target compound but also provides a framework for interpreting the mass spectra of similarly functionalized molecules.

References

-

J. Chromatogr. A. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

V. G. Zaikin & J. M. Halket. (2003). Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available at: [Link]

-

D. J. Harvey & P. Vouros. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Available at: [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Available at: [Link]

-

Wikipedia. (2023). McLafferty rearrangement. Available at: [Link]

-

Wikipedia. (2024). Electrospray ionization. Available at: [Link]

-

LCGC International. (2021). Electron Ionization for GC–MS. Available at: [Link]

-

S. Kuhn. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

-

YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Available at: [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Available at: [Link]

-

LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]

-

P. J. W. Schuyl, et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available at: [Link]

-

P. J. Dyson, et al. (n.d.). Ionic liquids enable electrospray ionisation mass spectrometry in hexane. University of Victoria. Available at: [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Available at: [Link]

-

K. Sivula, et al. (2005). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. SpringerLink. Available at: [Link]

Sources

- 1. This compound , 97 , 174125-30-5 - CookeChem [cookechem.com]

- 2. fishersci.no [fishersci.no]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. rroij.com [rroij.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. | Semantic Scholar [semanticscholar.org]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 13. Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. web.uvic.ca [web.uvic.ca]

- 17. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Chloro-5-triethylsilyl-4-pentyne for Researchers and Drug Development Professionals

Foreword: Understanding the Core Attributes of a Versatile Building Block